4'-Hydroxy-3'-nitroacetophenone

Pharmaceutical Intermediates Nitration Formoterol

This is the definitive 4'-Hydroxy-3'-nitroacetophenone for pharmaceutical and agrochemical R&D. Its non-negotiable 3'-nitro, 4'-hydroxy substitution pattern is essential for synthesizing Formoterol fumarate and other complex molecules. Using an incorrect isomer will lead to synthesis failure. Procure this specific compound for reliable, reproducible results in your key transformations.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 6322-56-1
Cat. No. B018145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-3'-nitroacetophenone
CAS6322-56-1
Synonyms3’-Nitro-4’-hydroxyacetophenone;  4-Acetyl-2-nitrophenol;  4-Hydroxy-3-nitroacetophenone;  1-(4-Hydroxy-3-nitrophenyl)ethanone;  2-Nitro-4-acetylphenol;  NSC 32113
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3
InChIKeyMMNKVWGVSHRIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) Properties and Synthetic Utility


4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1, C₈H₇NO₄, molecular weight 181.15 g/mol) is a disubstituted acetophenone derivative bearing both a hydroxyl group at the 4' position and a nitro group at the 3' position on the phenyl ring [1]. This substitution pattern creates a unique, multifunctional aromatic system that is employed primarily as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research . The compound appears as a pale yellow to yellow crystalline solid with a melting point typically reported between 132–135 °C [2].

4'-Hydroxy-3'-nitroacetophenone: Why In-Class Substitution Is Not Viable


The precise 3'-nitro, 4'-hydroxy substitution pattern of this compound is non-negotiable for its primary applications. Unlike simpler acetophenone derivatives (e.g., 4'-hydroxyacetophenone or 3'-nitroacetophenone), the simultaneous presence and specific positioning of the strongly electron-withdrawing nitro group and the electron-donating, hydrogen-bonding hydroxyl group dictate the molecule's unique electronic profile and reactivity . This substitution pattern is not arbitrary; it is the direct outcome of a controlled, regioselective nitration of 4-hydroxyacetophenone [1]. Attempting to substitute a different positional isomer or a mono-substituted analog would alter the reactivity in downstream transformations (e.g., electrophilic aromatic substitution, reduction, or condensation), leading to different reaction pathways, different products, or complete reaction failure [2].

Quantitative Differentiation Evidence for 4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1)


Regioselective Nitration: A Critical Step for Formoterol Intermediate Synthesis

The compound is synthesized via a regioselective nitration of 4-hydroxyacetophenone, a critical transformation that is not possible with other acetophenone isomers. This specific synthesis yields a key intermediate in the production of Formoterol fumarate, a long-acting β2 agonist . While no direct yield comparison is available in the provided literature, the successful synthesis of Formoterol depends on the specific 4-hydroxy-3-nitro substitution pattern; alternative isomers would not undergo the same subsequent reactions to produce the correct pharmaceutical intermediate [1].

Pharmaceutical Intermediates Nitration Formoterol

Electrochemical Properties: Quasi-Reversible Electron Transfer

The electrochemical behavior of 4'-hydroxy-3'-nitroacetophenone in an aprotic solvent (acetonitrile) was characterized, revealing quasi-reversible electron transfer [1]. This is a distinct electrochemical signature compared to other nitroaromatic compounds which may exhibit irreversible or fully reversible behavior under similar conditions.

Electrochemistry Antioxidant Metal Complexes

High Purity and Commercial Availability at Scale

Suppliers report commercial availability of 4'-Hydroxy-3'-nitroacetophenone at a minimum purity of 98% by GC, with production capabilities up to metric tons [1]. This contrasts with many niche nitroacetophenone derivatives which may only be available in research quantities or at lower purities.

Procurement Purity Commercial Scale

Computed Physicochemical Properties: Lipophilicity and Polar Surface Area

The compound's computed XLogP3 value of 1.5 and topological polar surface area (TPSA) of 83.1 Ų [1] place it within a favorable range for potential oral bioavailability according to Lipinski's Rule of Five. This provides a physicochemical differentiation from analogs with higher lipophilicity (e.g., 3'-Nitroacetophenone, which has a computed LogP of approximately 1.8 [2]) or those lacking a hydrogen bond donor.

Drug Discovery ADME Lipophilicity

Recommended Application Scenarios for 4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1)


Synthesis of Formoterol and Related β₂-Agonist Pharmaceuticals

This compound is a well-documented intermediate in the synthesis of Formoterol fumarate [1]. Researchers and procurement specialists in the pharmaceutical industry developing long-acting bronchodilators should prioritize this specific nitroacetophenone derivative, as its substitution pattern is integral to the final API structure .

Synthesis of Electroactive Ligands and Metal Complexes

The quasi-reversible electron transfer properties of this compound, characterized by a specific rate constant (Ko = 2.8 x 10⁻⁸ cm/s) [1], make it a suitable candidate for the development of ligands for transition metals. These complexes can be explored for applications in catalysis or as bioactive agents with antioxidant potential [1].

Building Block for Fine Chemical and Agrochemical Intermediates

Given its commercial availability at high purity (≥98%) and metric ton scale [1], this compound is a practical building block for synthesizing a wide array of fine chemicals and agrochemical intermediates, particularly those requiring a 4-hydroxy-3-nitrophenyl moiety. Its functional groups allow for further derivatization via reduction of the nitro group, O-alkylation of the hydroxyl group, or condensations at the acetyl group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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